molecular formula C11H17NO4 B179609 (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 175476-93-4

(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B179609
CAS No.: 175476-93-4
M. Wt: 227.26 g/mol
InChI Key: GOFMUSYMHNTSDS-SFYZADRCSA-N
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Description

(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate: is a bicyclic compound with a unique structure that includes an oxo group, an oxa bridge, and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis often begins with readily available starting materials such as amino acids or simple bicyclic precursors.

    Cyclization: A key step in the synthesis is the formation of the bicyclic structure, which can be achieved through cyclization reactions involving nucleophilic substitution or ring-closing metathesis.

    Functional Group Transformations: Introduction of the oxo group and the tert-butyl ester is accomplished through selective oxidation and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors to carry out the cyclization and functional group transformations.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex bicyclic compounds and natural product analogs.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: Utilized in the synthesis of polymers and other materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate: can be compared with other bicyclic compounds such as:

Uniqueness

    Structural Features: The presence of an oxa bridge and a tert-butyl ester makes it unique compared to other bicyclic compounds.

    Reactivity: Its specific functional groups confer unique reactivity patterns, making it valuable in synthetic chemistry.

This detailed overview provides a comprehensive understanding of (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[321]octane-2-carboxylate, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl (1S,5R)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMUSYMHNTSDS-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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